molecular formula C15H14N4O2S B2486998 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034279-49-5

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2486998
CAS RN: 2034279-49-5
M. Wt: 314.36
InChI Key: KEBLOHJUBZAUOJ-UHFFFAOYSA-N
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Description

The search revealed research on compounds with structures and functional groups that bear resemblance to the target molecule, focusing on their synthesis, structural elucidation, and potential applications. These compounds include various acetamides and triazine derivatives, which are known for their diverse biological and chemical properties.

Synthesis Analysis

Several methodologies for the synthesis of related compounds have been described, including the microwave-assisted cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides catalyzed by in situ generated trimethylsilyl iodide for the synthesis of spiro-1,3-oxazine derivatives (Saikia et al., 2014). The reaction conditions, catalysts, and reagents used in these syntheses could potentially be adapted for the target compound.

Molecular Structure Analysis

The crystal structure of a related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, was determined, highlighting features like intermolecular hydrogen bonding and π-π stacking (Lee et al., 2009). These structural analyses provide insights into the potential molecular geometry and interactions of the target compound.

Chemical Reactions and Properties

The literature review indicates various chemical reactions involving similar compounds, such as aminolysis, alkylation, and cyclization processes, which are crucial for the synthesis and modification of triazine and acetamide derivatives. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized through aminolysis of activated acids and alkylation of potassium salts (Berest et al., 2011).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystal structure, can often be inferred through their molecular structure and substituents. The detailed crystal structure analysis of similar compounds provides valuable information on their physical characteristics and stability.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are discussed in the context of synthesis and structural studies. For example, the synthesis and DFT study of triazine derivatives reveal insights into their electronic structure and potential chemical behavior (Geng et al., 2023).

Scientific Research Applications

Synthesis of Heterocycles

A study by Fadda et al. (2017) explores the synthesis of various heterocycles, including thiophene derivatives, highlighting the compound's utility as a precursor for producing diverse chemical structures. These compounds were evaluated for their insecticidal properties against the cotton leafworm, demonstrating the potential application of similar molecules in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Key Intermediate for Antibiotics

Giacomini et al. (1998) describe the synthesis of a key intermediate for the production of β-lactam antibiotics, showcasing the role of similar chemical structures in antibiotic synthesis. This highlights the relevance of such compounds in pharmaceutical chemistry and drug development (Giacomini, Cainelli, & Galletti, 1998).

Crystal Structure Analysis

Lee et al. (2009) detail the synthesis and crystal structure determination of a compound with a similar structural motif, emphasizing the importance of crystallography in understanding the properties and potential applications of these molecules (Lee, King, Chenna, Owens, Freeman, Gray, & Velu, 2009).

Cholinesterase Inhibition for Alzheimer's Disease

Research by Riaz et al. (2020) on triazole derivatives, including those with similar structures, reveals their potential for cholinesterase inhibition, which is a target for Alzheimer's disease treatment. This suggests the broader applicability of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide in medicinal chemistry (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(9-11-5-8-22-10-11)16-6-7-19-15(21)12-3-1-2-4-13(12)17-18-19/h1-5,8,10H,6-7,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBLOHJUBZAUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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